1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene
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Overview
Description
1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene is a complex organic compound featuring a combination of aromatic rings, a thiazole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a haloketone with thiourea under acidic conditions.
Amination: The 5-chloro-2-methoxyaniline is prepared separately and then coupled with the thiazole ring through a nucleophilic aromatic substitution reaction.
Sulfonylation: The resulting intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-methylbenzene under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, leading to amines or thiols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or thiols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring and sulfonyl group suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The structural features of the compound are reminiscent of pharmacophores found in known drugs, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the aromatic rings could engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-ethylbenzene
- 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methoxybenzene
Uniqueness
Compared to similar compounds, 1-(((4-((5-Chloro-2-methoxyphenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in biological activity and chemical behavior, making it a distinct entity in its class.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-12-3-6-15(7-4-12)26(22,23)11-14-10-25-18(20-14)21-16-9-13(19)5-8-17(16)24-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDFHNRHSMWGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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